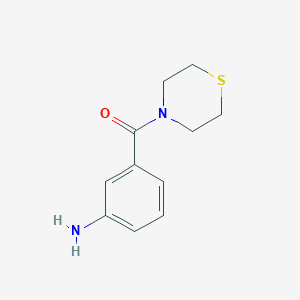

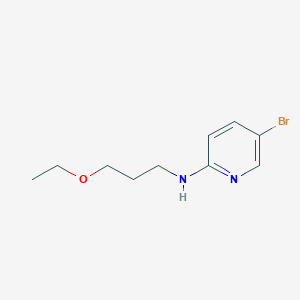

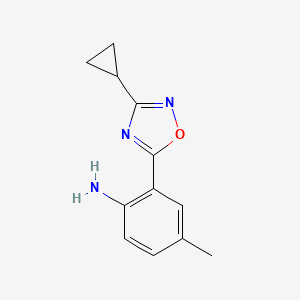

![molecular formula C11H14N2O3 B1518934 3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid CAS No. 1042576-47-5](/img/structure/B1518934.png)

3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid

Overview

Description

3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid is a chemical compound with the CAS number 1042576-47-5 . It is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of similar compounds has been discussed in the literature. For instance, the Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another method involves the replacement of chloride ions in cyanuric chloride to give several variants of 1,3,5-triazine derivatives .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key reaction involving this class of compounds . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Scientific Research Applications

Natural Product Biosynthesis

3-Amino-5-hydroxy benzoic acid (3,5-AHBA) is a precursor for a large group of natural products, including ansamycins, saliniketals, and mitomycins. The biosynthesis of AHBA-derived products involves complex molecular genetics and biochemical processes, highlighting the intricate pathways in microbial and plant systems (Kang, Shen, & Bai, 2012).

Food Science and Additives

Benzoic acid and its derivatives, including 3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid, are commonly found in foods as natural components or additives. They serve as antibacterial and antifungal preservatives and flavoring agents, with extensive distribution in the environment due to their widespread use in food, cosmetics, and pharmaceuticals (del Olmo, Calzada, & Nuñez, 2017).

Chemical Synthesis

The enantioselective synthesis of 3-aminopropanoic acid derivatives, which are analogs of aromatic amino acids, involves the use of tert-butyl bromoacetate and protected aminomethyl groups. This showcases the compound's role in the synthesis of β-analogues of aromatic amino acids, highlighting its utility in synthetic chemistry (Arvanitis et al., 1998).

Microbial Biosynthesis

The microbial biosynthesis of 3-amino-benzoic acid (3AB) from glucose demonstrates the potential of engineered microbial systems for producing important building block molecules. Co-culture engineering, involving the modularization of the biosynthetic pathway, significantly enhances production, illustrating the biotechnological applications of such compounds (Zhang & Stephanopoulos, 2016).

Material Science

3-(N-tert-Butyl-N-aminoxyl)benzoic acid exhibits unique crystallography and magnetism, forming chains linked by hydrogen bonds and π-π stacking interactions. Its solid-state properties, including antiferromagnetic behavior, underscore the compound's relevance in material science and potential applications in magnetic materials (Baskett & Lahti, 2005).

properties

IUPAC Name |

3-(propan-2-ylcarbamoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-7(2)12-11(16)13-9-5-3-4-8(6-9)10(14)15/h3-7H,1-2H3,(H,14,15)(H2,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INASDOHNWMOPFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

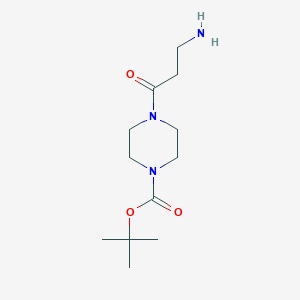

![2-[(3-Cyanophenyl)methanesulfonyl]benzoic acid](/img/structure/B1518858.png)

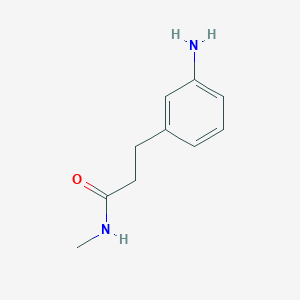

![2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1518863.png)

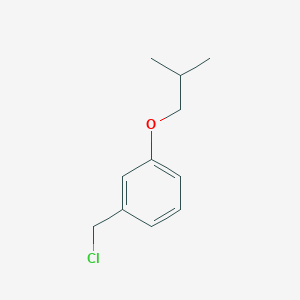

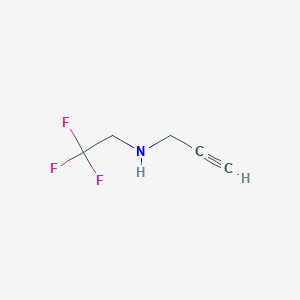

![4,5-Dimethoxy-2-{[(propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1518871.png)